molecular formula C9H10F3NO B2670723 4-(Methoxymethyl)-3-(trifluoromethyl)aniline CAS No. 1507068-46-3

4-(Methoxymethyl)-3-(trifluoromethyl)aniline

Cat. No. B2670723
M. Wt: 205.18
InChI Key: PBZKTNYUVBUFKF-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-3-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 h .


Molecular Structure Analysis

The molecular formula of a similar compound, 4-Methoxy-3-(trifluoromethyl)aniline, is C8H8F3NO . The molecular weight is 191.15 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Methyl-3-(trifluoromethyl)aniline include a refractive index of n20/D 1.490 (lit.), a boiling point of 204 °C (lit.), and a density of 1.220 g/mL at 25 °C (lit.) .

Scientific Research Applications

    Organic Synthesis

    • Trifluoromethyl-containing compounds are used in organic synthesis . The C–F bond is the strongest single bond in organic compounds, making it a challenging task to study the activation of the C–F bond in organic synthesis .
    • Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
    • In the past decades, significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, mainly including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds and N-tosylhydrazones of trifluoromethyl ketones, alkyltriflones, etc .

    Pharmaceuticals and Agrochemicals

    • The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
    • This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

Safety And Hazards

Safety data sheets suggest that similar compounds should be handled with care. They may be toxic if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye damage, and may be suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-(methoxymethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZKTNYUVBUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-3-(trifluoromethyl)aniline

CAS RN

1507068-46-3
Record name 4-(methoxymethyl)-3-(trifluoromethyl)aniline
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